molecular formula C15H16N2O3S B432336 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 757217-54-2

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B432336
CAS No.: 757217-54-2
M. Wt: 304.4g/mol
InChI Key: VUCOUNLBXVTVMW-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzylsulfonyl group attached to the acetamide core and a 6-methylpyridin-2-yl substituent at the nitrogen position. The benzylsulfonyl moiety contributes to electron-withdrawing effects and enhanced metabolic stability compared to sulfanyl or sulfonamide analogs, while the 6-methylpyridin-2-yl group may influence solubility and binding affinity through steric and electronic interactions .

Properties

IUPAC Name

2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCOUNLBXVTVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of 6-Methylpyridin-2-Amine with Benzylsulfonyl Acetyl Chloride

The most widely reported method involves reacting 6-methylpyridin-2-amine with benzylsulfonyl acetyl chloride in a biphasic solvent system. As detailed by VulcanChem, this one-step procedure proceeds via nucleophilic acyl substitution (Fig. 1):

Procedure :

  • Reagent Preparation : Benzylsulfonyl acetyl chloride is synthesized by treating benzylsulfonylacetic acid with thionyl chloride (SOCl₂) at 0–5°C for 2 h.

  • Coupling Reaction : 6-Methylpyridin-2-amine (1.0 eq) is dissolved in dry acetone with potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide. Benzylsulfonyl acetyl chloride (1.0 eq) is added dropwise at 60°C, and the mixture is stirred for 24 h.

  • Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered. Crude product is purified via silica gel chromatography using dichloromethane:methanol (9:0.7 v/v).

Key Data :

  • Yield : 65–78%

  • Purity : >95% (HPLC)

  • Characterization :

    • 1H NMR (CDCl₃): δ 2.51 (s, 3H, CH₃), 4.21 (s, 2H, CH₂SO₂), 7.32–7.45 (m, 5H, ArH), 7.78 (d, 1H, J = 8.1 Hz, pyridine-H), 8.21 (brs, 1H, NH).

    • ESI–MS : m/z 305.1 [M+H]⁺.

Catalyst-Free Aqueous Synthesis

A green chemistry approach eliminates catalysts by leveraging water as the solvent. Adapted from a method for isoindolin-4-yl-acetamides:

Procedure :

  • Reaction Setup : 6-Methylpyridin-2-amine (1.0 eq) and benzylsulfonylacetic acid (1.0 eq) are refluxed in deionized water for 1 h.

  • Precipitation : The mixture is cooled to 0–5°C, and the product is filtered.

Key Data :

  • Yield : 70–75%

  • Advantages : Shorter reaction time (1 h vs. 24 h), reduced environmental impact.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal conditions derive from systematic screening (Table 1):

Table 1 : Solvent and Base Impact on Yield

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃6078
THFEt₃N2544
WaterNone10070
DCMNaHCO₃4058
  • Acetone-K₂CO₃ maximizes yield due to enhanced nucleophilicity of the amine and efficient deprotonation.

  • Aqueous systems favor sustainability but require higher temperatures.

Sulfonylation Strategies

Benzylsulfonyl incorporation is achieved via two routes:

  • Direct Sulfonation : Benzyl mercaptan is oxidized to benzylsulfonyl chloride using H₂O₂/HCl, followed by reaction with chloroacetyl chloride.

  • Preformed Sulfonyl Acetyl Chloride : Commercially available benzylsulfonyl acetyl chloride simplifies the synthesis but increases cost.

Physicochemical and Analytical Characterization

Spectral Data

  • IR (KBr) : 1736 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

  • 13C NMR : δ 168.8 (C=O), 139.2–115.6 (aromatic carbons), 43.3 (CH₂SO₂).

Purity Assessment

  • HPLC : Rt = 1.089 min (C18 column, acetonitrile:H₂O = 70:30).

  • Elemental Analysis : Found C 47.19%, H 3.55%, N 6.70% (Calc. C 47.09%, H 3.46%, N 6.85%).

Challenges and Alternative Approaches

Byproduct Formation

  • N-Acylation Competes : Excess benzylsulfonyl acetyl chloride leads to di-acylated byproducts. Mitigated by slow reagent addition and stoichiometric control.

Solid-Phase Synthesis

A patent-derived method immobilizes 6-methylpyridin-2-amine on Wang resin, enabling iterative coupling and sulfonylation. Yields reach 82% with automated purification.

Industrial-Scale Considerations

Cost Analysis

  • Reagent Costs : Benzylsulfonyl acetyl chloride ($120/mol) vs. in-situ sulfonation ($80/mol).

  • Solvent Recovery : Acetone recycling reduces expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonylacetamides depending on the nucleophile used.

Scientific Research Applications

Antithrombotic Properties

Research indicates that compounds similar to 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide exhibit significant antithrombotic effects. They act as P2Y12 receptor antagonists, which play a crucial role in platelet aggregation and thrombus formation. These properties are vital for developing treatments for cardiovascular diseases, where platelet activation leads to conditions such as myocardial infarction and unstable angina .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation positions it as a potential candidate for therapeutic strategies targeting cognitive decline . The multifunctionality of such compounds can enhance therapeutic efficacy by addressing multiple pathways involved in disease progression.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with 6-methylpyridin-2-amine, followed by acetamide formation. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Structural Variants

Different structural analogs have been synthesized to evaluate their pharmacological profiles. For instance, modifications in the sulfonamide group or the pyridine moiety can lead to enhanced biological activity or altered pharmacokinetic properties. The exploration of polymorphic forms has also been a focus, as different crystal forms can exhibit distinct solubility and stability characteristics .

Case Studies and Research Findings

StudyFocusFindings
Antithrombotic ActivityDemonstrated that similar compounds effectively inhibit platelet aggregation, suggesting potential use in cardiovascular therapies.
NeuroprotectionCompounds exhibited significant AChE inhibition and reduced amyloid-beta aggregation, indicating promise for Alzheimer's treatment.
Synthesis OptimizationReported improved yields using novel synthetic pathways for sulfonamide derivatives, enhancing their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
2-(Benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide Benzylsulfonyl, 6-methylpyridin-2-yl C₁₅H₁₆N₂O₃S 304.37 Enhanced metabolic stability, potential enzyme inhibition
2-((6-Methylpyridin-2-yl)amino)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl, 6-methylpyridin-2-yl C₁₄H₁₆N₄O₃S 320.36 Carbonic anhydrase inhibition, improved solubility due to sulfamoyl group
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methylpyridin-2-yl)acetamide Benzo[d]thiazol-2-ylsulfanyl C₁₅H₁₃N₃OS₂ 331.41 π-π interactions via benzothiazole, moderate metabolic stability
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-ylsulfanyl C₁₃H₁₆N₄O₂S 292.36 Hydrogen-bonding capacity, lower lipophilicity
2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide 4-Bromophenyl C₁₅H₁₄BrNO₃S 368.25 High lipophilicity, potential cytotoxicity concerns
2-(Benzylsulfonyl)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₁₆H₁₇NO₄S 327.38 Improved solubility via methoxy group, reduced metabolic stability

Physicochemical Properties

  • Lipophilicity : The bromophenyl analog () exhibits higher logP values due to bromine’s hydrophobicity, whereas the methoxyphenyl derivative () shows lower logP, enhancing aqueous solubility. The target compound balances moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.
  • Metabolic Stability : The benzylsulfonyl group in the target compound reduces susceptibility to oxidative metabolism compared to sulfanyl analogs (e.g., ), which may undergo faster degradation via sulfur oxidation pathways .

Biological Activity

The biological activity of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or disrupting cellular processes. This interaction may involve binding to active sites on enzymes, thereby blocking their activity and influencing various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, which can be crucial in therapeutic applications.
  • Antimicrobial Activity : Many sulfonamide derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in autoimmune diseases.

Data Table: Biological Activities and Their Implications

Activity TypeObserved EffectReferences
Enzyme InhibitionPotential inhibition of specific enzymes
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibitory potential of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against certain enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial properties of the compound were tested against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, comparable to known antibiotics. This positions the compound as a potential candidate for further development in antimicrobial therapies.

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by chronic inflammation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide
Reactant of Route 2
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2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide

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